molecular formula C13H9Cl3O2S B14732878 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene CAS No. 6310-36-7

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene

Katalognummer: B14732878
CAS-Nummer: 6310-36-7
Molekulargewicht: 335.6 g/mol
InChI-Schlüssel: PFCHQLSWOQFFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of chlorine atoms and a sulfonylmethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene typically involves the reaction of 2,4-dichlorobenzene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-1-[(4-chlorophenyl)ethenyl]benzene
  • 2,4-Dichloro-1-[(4-chlorophenyl)methyl]benzene
  • 2,4-Dichloro-1-[(4-chlorophenyl)propyl]benzene

Uniqueness

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

6310-36-7

Molekularformel

C13H9Cl3O2S

Molekulargewicht

335.6 g/mol

IUPAC-Name

2,4-dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene

InChI

InChI=1S/C13H9Cl3O2S/c14-10-3-5-12(6-4-10)19(17,18)8-9-1-2-11(15)7-13(9)16/h1-7H,8H2

InChI-Schlüssel

PFCHQLSWOQFFKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.